molecular formula C23H18N2O3S B2910320 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one CAS No. 946300-56-7

3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one

Cat. No.: B2910320
CAS No.: 946300-56-7
M. Wt: 402.47
InChI Key: DYRYAPCKDNLTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a synthetic small molecule designed for research purposes. Its structure incorporates a naphthalene group linked to a pyrazinone core via a thioether bridge, a design feature seen in compounds investigated for various biological activities. The presence of the naphthalene moiety suggests potential for aromatic stacking interactions with biological targets , while the pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry. The specific combination of these features makes this compound a valuable chemical tool for probing biochemical pathways. Based on its molecular architecture, this compound is of significant interest for early-stage drug discovery research. Heterocyclic compounds containing similar thioether-linked pharmacophores have been studied for their potential to modulate key cellular signaling pathways . Furthermore, structural analogs, such as N-propananilide derivatives bearing nitrogen-based heterocycles, have demonstrated notable neuroprotective properties in cellular models, such as protecting against 6-OHDA-induced neurotoxicity in SH-SY5Y cell lines. In such studies, the protective mechanism has been linked to the downregulation of pro-apoptotic proteins like Bax and the inhibition of caspase-3 activation . Researchers can utilize this compound to explore similar mechanisms or to investigate new areas in oncology and neuroscience. This product is provided as a high-purity material to ensure reproducible results in analytical and biological studies. It is intended for research applications in a controlled laboratory environment only. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-28-18-11-9-17(10-12-18)21(26)15-29-22-23(27)25(14-13-24-22)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYAPCKDNLTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Antioxidant and Anticancer Comparisons

Compound Name Core Structure Key Substituents Antioxidant Activity (DPPH assay) Anticancer Activity (Cell Line) Reference
Target Compound Pyrazin-2(1H)-one Naphthalen-1-yl, 4-methoxyphenyl Not tested Not tested
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide Propanehydrazide Naphthalen-1-yl, 4-methoxyphenylamino 1.4× ascorbic acid Moderate activity (U-87 glioblastoma)
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Triazole-thioether 4-Fluorophenyl, 4-methoxyphenylamino Not reported High activity (U-87 glioblastoma)

Key Observations:

  • Antioxidant Potential: The 4-methoxyphenyl group is associated with enhanced radical scavenging in propanehydrazide derivatives (1.4× ascorbic acid in ), suggesting that its inclusion in the target compound may confer similar properties.
  • Anticancer Selectivity: The naphthalene moiety in correlates with moderate glioblastoma activity, implying that the target compound’s naphthalen-1-yl group could similarly enhance cytotoxicity.

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